
(S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate, also known as MBSA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonyl esters and has been used as a reagent in the synthesis of biologically active molecules. MBSA has been found to possess a wide range of biochemical and physiological effects, making it an important tool in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amino acids and thiols to form covalent adducts. These adducts can then interact with biological molecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
(S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate has also been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate in lab experiments is its ease of synthesis. (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate can be synthesized relatively easily and in large quantities, making it a cost-effective reagent for use in research. Additionally, (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate has been found to be stable under a wide range of conditions, making it a versatile reagent for use in a variety of experiments.
However, there are also some limitations associated with the use of (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate in lab experiments. One limitation is its potential toxicity. (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate has been found to be toxic to some cell lines, and caution should be exercised when handling this compound. Additionally, (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate has been found to be relatively reactive, which can make it difficult to control its reactivity in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate. One potential direction is the development of (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate-based inhibitors for specific enzymes, such as proteases and kinases. Additionally, (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate could be used as a starting material for the synthesis of novel chiral sulfonyl esters with potential biological activities. Finally, (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate could be further studied to better understand its mechanism of action and potential applications in the treatment of various diseases.
Conclusion:
In conclusion, (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate, or (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate, is a versatile reagent that has been widely used in scientific research. Its ease of synthesis and stability make it a valuable tool for the synthesis of biologically active molecules. Additionally, (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate has been found to possess a wide range of biochemical and physiological effects, making it a potential candidate for the development of novel drugs. While there are some limitations associated with the use of (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate in lab experiments, its potential applications in research make it an important compound for further study.
Synthesemethoden
The synthesis of (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate involves the reaction between (S)-2-chlorophenylacetic acid and benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The synthesis of (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate has been used extensively in scientific research as a reagent for the synthesis of biologically active molecules. It has been found to be particularly useful in the synthesis of chiral sulfonyl esters, which have been shown to possess a wide range of biological activities. (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate has also been used as a reagent for the synthesis of inhibitors of various enzymes, including proteases and kinases.
Eigenschaften
CAS-Nummer |
1346617-45-5 |
|---|---|
Produktname |
(S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate |
Molekularformel |
C15H13ClO5S |
Molekulargewicht |
340.774 |
IUPAC-Name |
methyl (2S)-2-(benzenesulfonyloxy)-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C15H13ClO5S/c1-20-15(17)14(12-9-5-6-10-13(12)16)21-22(18,19)11-7-3-2-4-8-11/h2-10,14H,1H3/t14-/m0/s1 |
InChI-Schlüssel |
AOGSMZZEIDWJOW-AWEZNQCLSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=CC=C2 |
Synonyme |
(αS)-2-Chloro-α-[(phenylsulfonyl)oxy]benzeneacetic Acid Methyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




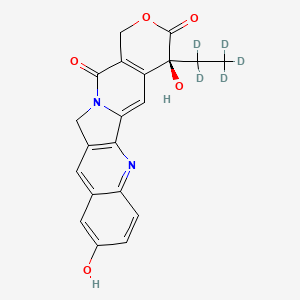
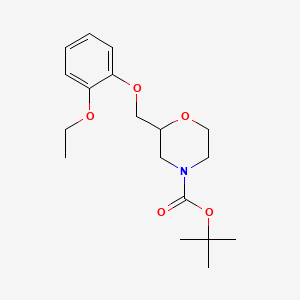

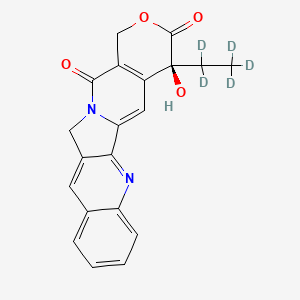
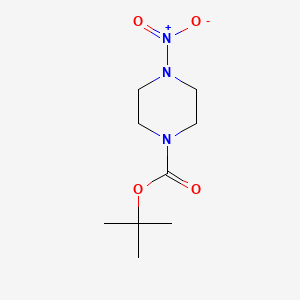
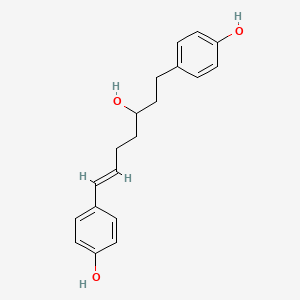
![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)